Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzoate ester. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the methoxyphenyl group further enhances its potential biological activities.
Preparation Methods
The synthesis of METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylglyoxal with thioamides to form the thiazole ring . This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
METHYL 2-(2-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H18N2O4S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H18N2O4S2/c1-25-14-9-7-13(8-10-14)17-11-27-20(22-17)28-12-18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-11H,12H2,1-2H3,(H,21,23) |
InChI Key |
IYWYZCUWDIMNQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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